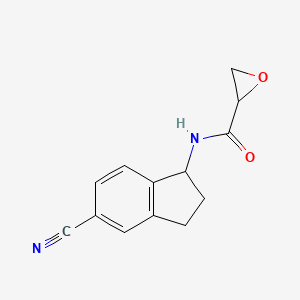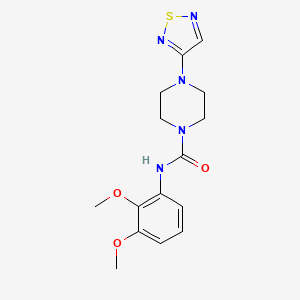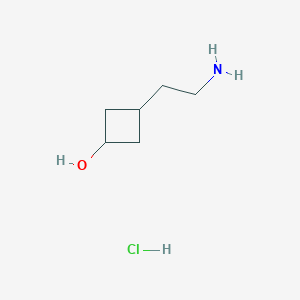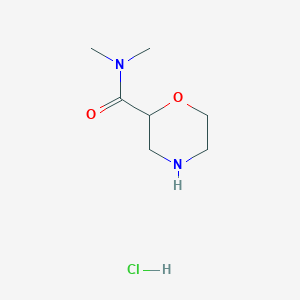![molecular formula C22H27ClN2O4S B2693366 2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921907-78-0](/img/structure/B2693366.png)
2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 450.98. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Detection and Human Exposure Assessment
The occurrence of benzenesulfonamide derivatives in outdoor air particulate matter samples has been explored, highlighting their presence due to industrial and household applications. This study developed a gas chromatography-mass spectrometry (GC-MS) based method to detect various benzenesulfonamide derivates, including those similar to the compound , in environmental samples. The research underscores the significance of monitoring these compounds in air to assess human exposure risks, particularly in areas influenced by local industries. The findings offer insights into environmental health and safety considerations regarding such chemicals (Maceira, Marcé, & Borrull, 2018).
Photodynamic Therapy Applications
In another study, the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated significant potential for photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, essential for effective Type II PDT mechanisms, suggesting their use in cancer treatment. The introduction of benzenesulfonamide derivatives into the phthalocyanine structure enhances its photophysical and photochemical properties, making it a promising candidate for developing new PDT agents (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Research into novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives has shown promising in vitro antitumor activities. These compounds, bearing N-(benzoxazol-2-yl) and other moieties, were synthesized and tested for their effectiveness against various cancer cell lines. One compound, in particular, demonstrated remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, showcasing the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).
Carbonic Anhydrase Inhibition for Therapeutic Applications
A study on unprotected primary sulfonamide groups facilitating ring-forming cascades to create [1,4]oxazepine-based carbonic anhydrase inhibitors presented a novel class of primary sulfonamides. These compounds exhibited potent inhibition against human carbonic anhydrases, which are relevant to various therapeutic areas, including glaucoma, edema, and neurological disorders. This research demonstrates the dual role of the primary sulfonamide functionality in enabling the construction of therapeutic agents (Sapegin et al., 2018).
properties
IUPAC Name |
2-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(2)11-12-25-18-10-9-16(13-19(18)29-14-22(3,4)21(25)26)24-30(27,28)20-8-6-5-7-17(20)23/h5-10,13,15,24H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOSSTCLVNLXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(sec-butyl)-2-{3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2693288.png)



![N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2693293.png)
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B2693298.png)

![9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2693302.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2693305.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2693306.png)